molecular formula C5H9BO3 B11924011 (5,6-Dihydro-2H-pyran-3-yl)boronic acid

(5,6-Dihydro-2H-pyran-3-yl)boronic acid

Cat. No.: B11924011
M. Wt: 127.94 g/mol
InChI Key: DQAIXHPWEKCVPG-UHFFFAOYSA-N
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Description

(5,6-Dihydro-2H-pyran-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-2H-pyran-3-yl)boronic acid typically involves the hydroboration of 5,6-dihydro-2H-pyran. This reaction can be carried out using borane (BH3) or diborane (B2H6) as the boron source. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-2H-pyran-3-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

(5,6-Dihydro-2H-pyran-3-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-2H-pyran-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura cross-coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyran-6-boronic acid pinacol ester
  • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
  • 2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester

Uniqueness

(5,6-Dihydro-2H-pyran-3-yl)boronic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its boronic acid functional group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, providing a versatile tool for organic chemists in the synthesis of complex molecules.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO3/c7-6(8)5-2-1-3-9-4-5/h2,7-8H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAIXHPWEKCVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCOC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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